molecular formula C16H15BrO B3027923 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan CAS No. 1438391-33-3

4-Bromo-6-(tert-butyl)dibenzo[b,d]furan

Cat. No.: B3027923
CAS No.: 1438391-33-3
M. Wt: 303.19
InChI Key: RGBGTPGFTMYLTA-UHFFFAOYSA-N
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Description

4-Bromo-6-(tert-butyl)dibenzo[b,d]furan is a useful research compound. Its molecular formula is C16H15BrO and its molecular weight is 303.19. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-6-tert-butyldibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-16(2,3)12-8-4-6-10-11-7-5-9-13(17)15(11)18-14(10)12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBGTPGFTMYLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273245
Record name 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438391-33-3
Record name 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438391-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4 Bromo 6 Tert Butyl Dibenzo B,d Furan

Elucidation of Reaction Pathways and Kinetic Parameters

The reaction pathways of 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan are predominantly centered around the reactivity of the aryl bromide. This functional group serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of more complex organic molecules.

Suzuki-Miyaura Coupling: A primary reaction pathway for this compound is the Suzuki-Miyaura cross-coupling reaction. In this palladium-catalyzed process, the bromine atom is substituted with an organic substituent by reacting with an organoboron compound. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. While specific kinetic parameters for this exact compound are not extensively documented in publicly available literature, analogous systems indicate that the rate-determining step is often the oxidative addition or transmetalation, influenced by the electronic nature of the substituents on both coupling partners and the choice of ligand on the palladium catalyst.

Buchwald-Hartwig Amination: Another significant reaction pathway is the Buchwald-Hartwig amination, which facilitates the formation of a carbon-nitrogen bond. This palladium-catalyzed reaction involves the coupling of this compound with an amine. The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial in determining the reaction's efficiency and rate.

Other Reactions: Beyond these primary pathways, this compound can undergo other transformations typical of aryl bromides, such as lithiation followed by quenching with an electrophile, or other cross-coupling reactions like the Heck, Sonogashira, and Stille couplings. Detailed kinetic studies for these reactions on this specific substrate are sparse in the literature.

Stereochemical and Regiochemical Control in Derivatization Reactions

The planar and aromatic nature of the dibenzofuran (B1670420) core means that stereochemical considerations at the core itself are generally not a factor in its derivatization reactions. However, the regiochemistry of these reactions is of paramount importance.

The substitution pattern of this compound dictates the regioselectivity of its reactions. The bromine atom at the 4-position provides a specific site for functionalization through cross-coupling reactions. This allows for the precise introduction of a wide array of functional groups at this position, leading to the synthesis of 4-substituted-6-(tert-butyl)dibenzo[b,d]furan derivatives.

In reactions involving electrophilic aromatic substitution on the dibenzofuran ring system, the existing substituents would direct incoming electrophiles. However, the primary utility of this compound lies in the selective transformation of the C-Br bond.

Electronic and Steric Influence of the Bromine Substituent on Reaction Kinetics and Selectivity

The bromine substituent at the 4-position has a profound impact on the reactivity of the molecule.

Electronic Effects: Bromine is an electronegative atom, which imparts a significant inductive electron-withdrawing effect (-I) on the dibenzofuran ring. This effect polarizes the C4-Br bond, making the carbon atom more electrophilic and susceptible to oxidative addition by a low-valent metal catalyst, such as palladium(0). This is a key step in many cross-coupling reactions, and the electronic nature of the bromine atom facilitates this process. While bromine also has a lone pair of electrons that can participate in resonance (a +M effect), its inductive effect is generally considered more dominant in influencing the reactivity of the C-Br bond in cross-coupling reactions.

Influence on Kinetics and Selectivity: The electronic properties of the bromine atom directly influence the kinetics of reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The electron-withdrawing nature of bromine typically accelerates the rate-determining oxidative addition step. In terms of selectivity, the bromine atom provides a highly specific reaction site, ensuring that derivatization occurs regioselectively at the 4-position.

Impact of the tert-Butyl Group on Molecular Reactivity and Reaction Profiles

The tert-butyl group at the 6-position primarily exerts steric and solubility-enhancing effects on the molecule.

Computational and Theoretical Chemistry Studies of 4 Bromo 6 Tert Butyl Dibenzo B,d Furan

Electronic Structure Characterization via Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal method for characterizing the electronic ground state of molecules.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. The presence of the bulky tert-butyl group might lead to specific rotational conformations (conformers) that would be investigated to identify the global minimum on the potential energy surface.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity, or the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests a more reactive species. For this compound, DFT calculations would yield the energies of these orbitals and their spatial distribution, indicating which parts of the molecule are most involved in electron donation and acceptance.

Hypothetical Data Table for Frontier Molecular Orbitals:

ParameterEnergy (eV)
HOMOValue not available
LUMOValue not available
HOMO-LUMO GapValue not available

Prediction and Validation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These theoretical predictions are invaluable for confirming the structure of a synthesized compound by comparing the calculated spectrum to the experimental one. For this compound, a table of predicted chemical shifts for each unique proton and carbon atom would be generated.

Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C1Value not available
C2Value not available
C3Value not available
C4 (C-Br)Value not available
...Value not available

Advanced Spectroscopic Property Predictions

To understand how the molecule interacts with light, more advanced computational techniques are necessary.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

TD-DFT is the method of choice for studying the excited states of molecules. It allows for the calculation of the energies of electronic transitions, which correspond to the absorption of light. This information can be used to simulate the UV-Visible absorption spectrum of the molecule, predicting the wavelengths of maximum absorption (λ_max) and the intensity of these absorptions (oscillator strengths). For this compound, TD-DFT would reveal how the bromine and tert-butyl substituents influence the electronic transitions within the dibenzofuran (B1670420) core.

Theoretical Evaluation of Photoluminescence Quantum Yields and Emission Characteristics

Beyond absorption, computational methods can also provide insights into the emission properties of a molecule, such as fluorescence and phosphorescence. By optimizing the geometry of the first excited state, the emission energy can be calculated, which corresponds to the color of the emitted light. Furthermore, by calculating the rates of radiative (light-emitting) and non-radiative (heat-dissipating) decay from the excited state, it is possible to theoretically estimate the photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process. Such calculations would be instrumental in assessing the potential of this compound for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Absence of Publicly Available Research Hinders Detailed Computational Analysis of this compound

A thorough investigation of scientific literature and chemical databases has revealed a significant lack of publicly available computational and theoretical chemistry studies specifically focused on the compound this compound. Consequently, a detailed analysis as outlined in the requested article structure cannot be provided at this time.

The inquiry sought to explore the computational and theoretical chemistry of this compound, with a specific focus on its reactivity prediction, electronic descriptors, and the computational modeling of its reaction mechanisms. This would have included an in-depth look at the application of electrophilicity indices, chemical hardness concepts, the mapping of charge distribution, and the computational modeling of reaction mechanisms and transition states.

Further research in the field of computational chemistry may, in the future, include studies on this compound, which would then allow for a comprehensive article on the subject. At present, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Structural Characterization Methodologies in Dibenzo B,d Furan Research

X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. While a specific crystal structure for 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan is not publicly documented, analysis of closely related substituted dibenzofurans provides significant insight into the expected structural features.

For instance, the crystal structure of 4,6-Di-tert-butyl-2,8-dimethoxydibenzo[b,d]furan demonstrates that the dibenzofuran (B1670420) core is nearly planar, a characteristic feature of this heterocyclic system. nih.gov The dihedral angle between the two benzene (B151609) rings in this analogue is reported to be very small, at 3.47 (13)°. nih.gov The Csp²–Csp² bond connecting the two benzene rings is also noted to be significantly shorter than the Csp²–Csp³ bonds linking the tert-butyl groups. nih.gov Similar planarity would be expected for the dibenzofuran core of this compound.

Table 1: Representative Crystallographic Data for a Substituted Dibenzo[b,d]furan Derivative (4,6-Di-tert-butyl-2,8-dimethoxydibenzo[b,d]furan)

Parameter Value Reference
Molecular Formula C₂₂H₂₈O₃ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c
a (Å) 15.631 (3) nih.gov
b (Å) 8.2487 (14) nih.gov
c (Å) 16.000 (3) nih.gov
β (°) 105.438 (5) nih.gov
Volume (ų) 1988.5 (6) nih.gov
Dihedral Angle (Benzene Rings) 3.47 (13)° nih.gov

Advanced NMR Spectroscopy for Structural Confirmation, Dynamics, and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.

For this compound, the ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, likely in the range of 1.3-1.5 ppm. The aromatic region would display a series of doublets and multiplets corresponding to the protons on the dibenzofuran core. Similarly, the ¹³C NMR spectrum would show distinct signals for the quaternary carbons of the tert-butyl group, the substituted and unsubstituted aromatic carbons, and the carbons of the dibenzofuran skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Structural Assignments for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations (2D NMR)
-C(CH₃)₃ ~1.4 (s, 9H) ~31 (CH₃), ~35 (C) HMBC from methyl protons to quaternary carbon.
Aromatic C-H ~7.3 - 8.2 (m, 6H) ~110 - 130 COSY between adjacent aromatic protons; HSQC to directly bonded carbons.
Aromatic C-Br - ~115 - 125 No attached proton; position confirmed by HMBC from nearby protons.
Aromatic C-O/C-C - ~120 - 160 No attached protons; confirmed by HMBC correlations.

Advanced NMR techniques are crucial for differentiating between isomers. For example, to distinguish this compound from a potential isomer like 2-Bromo-6-(tert-butyl)dibenzo[b,d]furan, the Nuclear Overhauser Effect (NOE) would be instrumental. A 2D NOESY experiment would show spatial proximity between the tert-butyl protons and the proton at the adjacent position on the aromatic ring, helping to lock in the substitution pattern. ipb.pt Differences in the coupling patterns and chemical shifts of the aromatic protons would also provide definitive proof of the correct isomer. nih.gov

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound, the molecular formula is C₁₆H₁₅BrO. sigmaaldrich.com A key feature in the mass spectrum is the presence of two major isotopic peaks for the molecular ion, separated by two mass units and with nearly equal intensity. This is the characteristic isotopic signature of bromine, which naturally exists as a mixture of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br. HRMS analysis would verify the exact masses for both isotopic ions, providing definitive confirmation of the presence of one bromine atom in the molecule. nih.gov

Table 3: Theoretical Exact Masses for Molecular Ions of this compound

Molecular Ion Theoretical Exact Mass (m/z)
[C₁₆H₁₅⁷⁹BrO]⁺ 302.0306
[C₁₆H₁₅⁸¹BrO]⁺ 304.0286

Furthermore, HRMS serves as a critical tool for purity assessment. Its high resolution and sensitivity allow for the detection of trace impurities, even those with very similar structures to the main compound. This is essential for ensuring the material's quality for subsequent applications, particularly in the field of electronic materials where even minute impurities can degrade performance. nih.govwur.nl

Spectroscopic Techniques for Optoelectronic Property Assessment (e.g., UV-Vis Absorption, Photoluminescence Emission)

The dibenzofuran core is an important chromophore and fluorophore, and its derivatives are widely investigated for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). catsyn.combiointerfaceresearch.com UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are the primary techniques used to evaluate the electronic and optical properties of these materials.

The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to excited states. For dibenzofuran and its derivatives, strong absorption bands are typically observed in the ultraviolet region. researchgate.net The PL emission spectrum shows the wavelengths of light emitted as the molecule relaxes from an excited state back to the ground state. Dibenzofuran itself is known for its fluorescence in the near-UV or blue region of the spectrum. ekb.eg

The substituents on the dibenzofuran core can significantly modulate these properties. The bulky tert-butyl group primarily enhances solubility and influences solid-state morphology without drastically altering the electronic energy levels. The bromine atom, however, can have a more pronounced electronic effect. Due to the "heavy-atom effect," the presence of bromine can increase the rate of intersystem crossing, a process that populates the triplet excited state. This can lead to a decrease in fluorescence intensity and the potential for phosphorescence, which is a critical property for host materials in phosphorescent OLEDs. researchgate.net

Table 4: General Optoelectronic Characteristics of Substituted Dibenzofurans

Property Technique Typical Characteristics for Dibenzofuran Core Influence of Substituents (Br, tert-Butyl)
Light Absorption UV-Vis Spectroscopy Strong absorption in the UV range (~250-320 nm). researchgate.net Minor shifts in absorption maxima (bathochromic or hypsochromic).
Light Emission Photoluminescence Spectroscopy Blue fluorescence. ekb.eg Bromine may quench fluorescence and promote phosphorescence (heavy-atom effect).
Quantum Yield Integrating Sphere Varies depending on substitution and environment. Bromine typically reduces fluorescence quantum yield.

Perspectives and Future Directions in 4 Bromo 6 Tert Butyl Dibenzo B,d Furan Research

Development of Novel and Sustainable Synthetic Routes for Substituted Dibenzofurans

The synthesis of substituted dibenzofurans, including 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan, is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methods. Traditional synthetic routes often rely on harsh reagents and multi-step processes. Future research will likely focus on greener alternatives that minimize waste and energy consumption.

One promising avenue is the advancement of palladium-catalyzed reactions. researchgate.netorganic-chemistry.org Methodologies such as phenol-directed C-H activation/C-O cyclization, using air as a benign oxidant, offer a more atom-economical approach to constructing the dibenzofuran (B1670420) core. researchgate.net Further research could adapt these methods for the specific synthesis of this compound, potentially leading to higher yields and fewer byproducts. Another sustainable approach involves utilizing biomass-derived precursors. For instance, a cellulose-based synthesis route for dibenzofurans has been proposed, which involves the oxidative coupling of 1,2,4-benzenetriol (B23740) to a diphenol, followed by dehydration. acs.org Adapting such bio-based routes for the synthesis of specifically substituted dibenzofurans like the title compound is a key future challenge.

Moreover, the exploration of visible-light-mediated synthesis presents an environmentally friendly alternative to traditional thermal methods. mdpi.com These photochemical methods can often be conducted under mild conditions, reducing energy costs and promoting greener chemical processes. The development of photocatalytic systems tailored for the synthesis and functionalization of the this compound scaffold is a compelling direction for future synthetic chemists.

Table 1: Comparison of Synthetic Strategies for Dibenzofurans

Synthetic Strategy Key Features Potential for Sustainability
Palladium-Catalyzed C-H Activation/C-O Cyclization High efficiency, use of air as an oxidant. researchgate.net High atom economy, reduced need for harsh oxidants.
Cellulose-Based Routes Utilizes renewable biomass as a starting material. acs.org Reduces reliance on fossil fuels, biodegradable precursors.
Visible-Light-Mediated Synthesis Employs light as an energy source, often at ambient temperatures. mdpi.com Lower energy consumption, milder reaction conditions.

| Traditional Halogenation and Friedel-Crafts Reactions | Established and well-understood reaction mechanisms. wikipedia.org | Often involves hazardous reagents and produces significant waste. |

Exploration of Emerging Applications in Advanced Materials Beyond Current Optoelectronic Focus

While this compound and its derivatives have shown promise in organic light-emitting diodes (OLEDs), the exploration of their applications in other advanced materials is a burgeoning field. The unique electronic and photophysical properties conferred by the dibenzofuran core, combined with the specific substitutions of the bromo and tert-butyl groups, suggest potential in a variety of other areas.

One of the most significant emerging applications for dibenzofuran derivatives is in medicinal chemistry. thesciencein.orgresearchgate.netiscience.in Various derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory agents. researchgate.netbiointerfaceresearch.comekb.eg The this compound scaffold could serve as a key building block for the synthesis of novel therapeutic agents. For example, it could be functionalized to create inhibitors of enzymes like PTP-MEG2, which are implicated in various human diseases. nih.govnih.gov

Beyond medicine, the thermal stability of the dibenzofuran core makes it an attractive candidate for high-performance polymers and heat-transfer fluids. wikipedia.orgekb.eg The introduction of the tert-butyl group can enhance solubility and processability, while the bromo group provides a reactive handle for further polymerization or functionalization. Future research could focus on incorporating the this compound moiety into polymer backbones to create materials with enhanced thermal resistance, flame retardancy, and specific optical properties.

Integration of Advanced Computational Modeling for Accelerated Material Design and Property Prediction

The integration of advanced computational modeling is set to revolutionize the design and discovery of new materials based on the this compound scaffold. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can significantly accelerate the identification of promising derivatives for specific applications, thereby reducing the time and cost associated of experimental synthesis and testing. tandfonline.comtandfonline.com

In the context of medicinal chemistry, 3D-QSAR models can be developed to predict the biological activity of novel dibenzofuran derivatives as, for instance, enzyme inhibitors. nih.govnih.gov These models can elucidate the key structural features required for potent and selective activity, guiding the design of new compounds with improved therapeutic profiles. tandfonline.com For example, computational studies on dibenzofuran derivatives as PTP-MEG2 inhibitors have revealed the importance of specific pharmacophore features for binding to the active site. nih.gov Similar in silico studies could be applied to derivatives of this compound to predict their potential as inhibitors for a range of biological targets.

Computational chemistry is also a powerful tool for predicting the material properties of this compound derivatives. Density functional theory (DFT) calculations can be used to understand the electronic structure, optical properties, and reactivity of these molecules. acs.org This can aid in the rational design of new materials for electronics, photonics, and other advanced applications. For example, computational modeling could be used to screen a virtual library of this compound derivatives to identify candidates with optimal properties for use in next-generation OLEDs or as components in organic solar cells.

Interdisciplinary Research Opportunities with Related Polycyclic Aromatic Hydrocarbon and Heterocyclic Scaffolds

The future of research on this compound will be greatly enhanced by interdisciplinary collaborations that bridge the gap between chemistry, materials science, biology, and environmental science. The structural relationship between dibenzofurans and other polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds provides a rich ground for comparative studies and the cross-pollination of ideas. biointerfaceresearch.comopenaccessjournals.com

In environmental science, understanding the fate and transport of substituted dibenzofurans is crucial, as some halogenated derivatives can be persistent organic pollutants. nih.govnih.govacs.org Collaborative research with environmental scientists could investigate the environmental impact of this compound and its degradation products. This could involve studying its atmospheric chemistry, such as its reactions with hydroxyl radicals, to predict its environmental lifetime. acs.orgacs.org

Collaborations with researchers working on other heterocyclic scaffolds can also lead to new discoveries. openaccessjournals.comgrc.org By comparing the properties and applications of dibenzofurans with those of related systems like carbazoles, dibenzothiophenes, and other benzofuran (B130515) derivatives, scientists can gain a deeper understanding of structure-property relationships. tandfonline.comtandfonline.com This knowledge can then be applied to the design of new functional molecules based on the this compound framework with tailored properties for specific applications, fostering innovation across a wide range of scientific disciplines.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,2,4-Benzenetriol
Carbazoles
Dibenzothiophenes
Furobufen wikipedia.org
PTP-MEG2
Friedel-Crafts

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionReference
SolventTHF (anhydrous)
Temperature-78°C (lithiation step)
CatalystPd(PPh₃)₄
PurificationHexane/EtOAc (8:2 gradient)

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey ObservationReference
¹H NMRtert-butyl singlet @1.3 ppm
HRMS[M+H]⁺ = 335.00 (calc.)
UV-Visλₘₐₓ = 275 nm

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.